6-Bromo-4-nitropicolinic acid
Overview
Description
6-Bromo-4-nitropicolinic acid is a chemical compound with the molecular formula C6H3BrN2O4 It is a derivative of picolinic acid, characterized by the presence of bromine and nitro functional groups on the pyridine ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as niacin, interact with various enzymes and proteins in the body .
Mode of Action
Niacin can decrease lipids and apolipoprotein B-containing lipoproteins by modulating triglyceride synthesis in the liver or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Compounds like niacin, which is also a pyridinecarboxylic acid derivative, play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
It’s worth noting that the compound’s physicochemical properties, such as its water solubility and lipophilicity, could influence its bioavailability .
Result of Action
Based on its structural similarity to niacin, it may have a role in maintaining efficient cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-4-nitropicolinic acid. For instance, storage conditions can affect the stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-4-nitropicolinic acid can be synthesized through several methods. One common approach involves the bromination of 4-nitropicolinic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.
Another method involves the nitration of 6-bromo-4-picolinic acid. This process uses a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-nitropicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and acetic acid are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: 6-Bromo-4-aminopicolinic acid.
Substitution: Various substituted picolinic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-nitropicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-aminopicolinic acid
- 4-Nitropicolinic acid
- 6-Bromo-2-picolinic acid
Uniqueness
6-Bromo-4-nitropicolinic acid is unique due to the presence of both bromine and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-4-nitropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBRMUXRAFVSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623255 | |
Record name | 6-Bromo-4-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231287-89-1 | |
Record name | 6-Bromo-4-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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